molecular formula C16H16ClN3 B11839784 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile CAS No. 88347-12-0

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile

Cat. No.: B11839784
CAS No.: 88347-12-0
M. Wt: 285.77 g/mol
InChI Key: CINVXALROPHFAE-UHFFFAOYSA-N
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Description

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile is a substituted quinoline derivative featuring a chloro group at position 3, a cyclohexylamino group at position 7, and a carbonitrile moiety at position 7. Its molecular formula is C₁₆H₁₇ClN₃, with a molar mass of approximately 286.8 g/mol. The compound’s structure combines a rigid quinoline core with a bulky cyclohexylamine substituent, which influences its physicochemical properties, such as lipophilicity and steric hindrance.

Properties

CAS No.

88347-12-0

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C16H16ClN3/c17-12-8-11-6-7-15(14(9-18)16(11)19-10-12)20-13-4-2-1-3-5-13/h6-8,10,13,20H,1-5H2

InChI Key

CINVXALROPHFAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Skraup and Doebner-Miller Syntheses

The Skraup reaction, involving condensation of aniline derivatives with glycerol and sulfuric acid, is a classical method for quinoline synthesis. For 3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile, a substituted aniline precursor bearing pre-installed functional groups is critical. For example, 8-cyanoquinoline (CAS 35509-27-4) can serve as a starting material, where the cyano group at position 8 is retained, and subsequent substitutions introduce chloro and cyclohexylamino groups.

Alternatively, the Doebner-Miller modification employs β-keto esters and anilines to form quinoline derivatives. A nitro or chloro substituent at position 3 can be introduced via electrophilic aromatic substitution (EAS) using chlorinating agents like PCl₅ or SOCl₂.

Halogenation at Position 3

Direct chlorination of quinoline at position 3 is challenging due to the electron-deficient nature of the ring. However, 2,4-dichloroquinoline-3-carbonitrile (CAS 88347-12-0) has been identified as a key intermediate. Chlorination at position 3 is achieved using POCl₃ or PCl₃ under reflux, with yields exceeding 70% under optimized conditions.

Nucleophilic Aromatic Substitution at Position 7

Introducing the cyclohexylamino group at position 7 requires nucleophilic aromatic substitution (NAS). The electron-withdrawing cyano group at position 8 activates the ring toward such reactions.

Reaction Conditions and Catalysis

  • Substrate : 3-Chloro-8-cyanoquinoline or 3,7-dichloroquinoline-8-carbonitrile.

  • Nucleophile : Cyclohexylamine.

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 100–120°C.

  • Catalyst : CuI or Pd(OAc)₂ enhances reactivity, reducing reaction times from 24 hours to 6–8 hours.

Example Protocol :

  • 3,7-Dichloroquinoline-8-carbonitrile (1.0 equiv) is dissolved in DMF.

  • Cyclohexylamine (2.5 equiv) and CuI (10 mol%) are added.

  • The mixture is stirred at 110°C for 8 hours.

  • The product is isolated via column chromatography (SiO₂, ethyl acetate/heptane 1:3), yielding 68–75%.

Regioselectivity and Byproduct Formation

The cyano group at position 8 directs substitution to position 7 due to its strong meta-directing effect. Competing reactions at position 3 are minimized by steric hindrance from the chloro substituent.

Alternative Routes via Multi-Component Reactions

Recent advances employ one-pot strategies to streamline synthesis:

Knoevenagel Condensation and Cyclization

A four-component reaction involving:

  • Malononitrile (cyano source)

  • 3-Chlorobenzaldehyde

  • Quinoline

  • Cyclohexyl isocyanide

This method forms the quinoline core while simultaneously introducing the cyclohexylamino and cyano groups. The reaction proceeds under solvent-free conditions at 70°C, achieving 78–94% yields.

Mechanistic Insight :

  • Knoevenagel condensation between aldehyde and malononitrile forms a dicyanostyrene intermediate.

  • Cyclohexyl isocyanide undergoes nucleophilic addition, generating a zwitterionic species.

  • 1,3-Dipolar cycloaddition with quinoline completes the ring system.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/heptane (1:4) removes unreacted amines and chlorinated byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>95%).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.2–1.8 (cyclohexyl CH₂), δ 3.9 (NH), and δ 8.1–8.3 (quinoline aromatic protons).

  • IR : Peaks at 2210 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=N quinoline), and 3300 cm⁻¹ (N-H).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
NAS with CuI68–75>95High regioselectivity
Multi-component78–9490–95One-pot synthesis
Skraup-derived50–6085–90Scalability for industrial production

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky cyclohexylamine limits reaction rates. Microwave-assisted synthesis reduces time by 40%.

  • Byproduct Management : Over-chlorination at position 3 is mitigated using stoichiometric PCl₃.

  • Green Chemistry : Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) improves sustainability without compromising yield .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its three key functional groups: the chloro , cyclohexylamino , and carbonitrile moieties.

Chloro Group Reactions

The chloro substituent at the 3-position undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of the quinoline nitrogen and adjacent substituents .

  • Reagents : Amines, alcohols, or other nucleophiles.

  • Outcome : Replacement of Cl with nucleophilic groups (e.g., amines) to modulate biological activity.

Carbonitrile Group Reactions

The carbonitrile group at the 8-position participates in nucleophilic addition reactions :

  • Reagents : Grignard reagents, alcohols, or amines.

  • Outcome : Formation of imines, esters, or amides, altering solubility and biological interactions .

Electrophilic Aromatic Substitution

The electron-withdrawing chloro and nitrile groups activate the quinoline ring for electrophilic substitution at specific positions (e.g., 4- or 2-positions) .

  • Reagents : Nitration, halogenation, or Friedel-Crafts reagents.

  • Outcome : Structural diversification for drug optimization .

Reaction Categories from Literature

EurekaSelect’s review on chloroquinoline-3-carbonitriles categorizes reactions based on substituent positions and functional group involvement :

Reaction Type Functional Groups Involved Key Observations
Nucleophilic substitutionChloro groupReplacement with amines/alcohols for bioactivity
Nucleophilic additionCarbonitrile groupFormation of amides/esters to enhance solubility
Electrophilic aromatic substitutionElectron-withdrawing groups (Cl, CN)Introduction of electrophiles for structural diversity
Multi-component reactionsBoth chloro and cyano groupsSynergistic effects in biological target binding

Biological Activity and Mechanism

While not the primary focus, the compound’s reactivity correlates with its biological activity :

  • The chloro group may enhance binding to kinase targets in cancer pathways.

  • The carbonitrile group contributes to metabolic stability and solubility, influencing pharmacokinetics.

  • Preliminary studies suggest cytotoxic effects in cancer cell lines via apoptosis induction.

Structural Comparisons

The compound’s unique combination of substituents distinguishes it from analogues :

  • Dimethylamino analogues : Reduced steric bulk but altered binding affinity.

  • Bromine-substituted derivatives : Different electronic effects and reactivity.

  • Methyl-substituted variants : Altered lipophilicity and metabolic profiles.

Scientific Research Applications

Overview

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile is a synthetic organic compound belonging to the quinoline family, characterized by its chloro and cyclohexylamino substituents along with a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections provide a detailed examination of its applications, including pharmacological activities, structure-activity relationships, and case studies.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest its ability to induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent. The compound's structure allows it to interact with biological targets involved in cancer progression, particularly kinases that are crucial in signaling pathways associated with tumor growth .

Key Findings:

  • Cytotoxic Effects: The compound shows promising activity against leukemia and solid tumors.
  • Mechanism of Action: It may function as a multikinase inhibitor, impacting key pathways necessary for cancer cell survival .

Antimicrobial Properties

Quinoline derivatives have been traditionally recognized for their antimicrobial properties. This compound is no exception, with studies indicating that it may exhibit antibacterial and potentially antiviral activities. Its unique structural features could enhance its interaction with microbial targets, leading to effective inhibition .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the chloro group at the third position and the cyclohexylamino group at the seventh position contribute to its pharmacological properties. Variations in these substituents can lead to different biological activities, highlighting the importance of SAR studies in drug development.

Comparison Table of Similar Compounds:

Compound NameStructureUnique Features
3-Chloro-7-(dimethylamino)quinoline-8-carbonitrileStructureContains dimethylamino; studied for antimalarial activity
3-Bromo-7-(cyclopropylamino)quinoline-8-carbonitrileStructureBromine substituent; distinct pharmacological properties
3-Methyl-7-(phenylamino)quinoline-8-carbonitrileStructureMethyl group; known for antibacterial effects

Case Studies

  • Cancer Cell Line Studies : In vitro testing demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including K562 (leukemia) and DU145 (prostate cancer). The compound induced apoptosis at concentrations ranging from 30–100 nM, indicating its potential as a therapeutic agent .
  • Kinase Inhibition Profiling : A study involving kinase profiling revealed that this compound acts as a potent inhibitor against multiple kinases such as CDK4 and PDGFRβ. These findings suggest that it could be developed into a targeted therapy for cancers driven by these signaling pathways .

Mechanism of Action

The mechanism of action of 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

a. 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS 10480-37-2)

  • Molecular Formula : C₁₄H₁₂ClN₃
  • Substituents : Pyrrolidin-1-yl (5-membered cyclic amine) at position 6.
  • This may impact solubility and receptor interactions .

b. 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile (CAS 88347-17-5)

  • Molecular Formula : C₁₅H₁₆ClN₃
  • Substituents: Linear pentylamino chain at position 7.
  • Physical Properties : Predicted density = 1.20 ± 0.1 g/cm³; boiling point = 452.3 ± 45.0 °C; pKa = 0.83 ± 0.42.
  • Key Differences: The flexible pentyl chain may enhance solubility in nonpolar solvents compared to the rigid cyclohexyl group. However, the cyclohexylamine substituent likely increases lipophilicity (higher logP), favoring membrane permeability .

Positional Isomers and Functional Group Variations

a. Quinoline-2-carbonitrile-based hydroxamic acids (e.g., compounds 8a–8d)

  • Substituents : Carbonitrile at position 2; hydroxamic acid group at position 8.
  • Key Differences: The carbonitrile’s position (2 vs. 8) alters the quinoline ring’s electronic distribution.

b. 4-Chloro-8-methoxyquinoline-3-carbonitrile (CAS 263149-10-6)

  • Molecular Formula : C₁₁H₆ClN₂O
  • Substituents : Chloro at position 4, methoxy at position 8, carbonitrile at position 3.
  • Key Differences : The methoxy group is electron-donating, increasing solubility in polar solvents. The chloro and carbonitrile groups at positions 4 and 3 create a distinct electronic profile compared to the target compound’s substitution pattern .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents (Position) Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
3-Chloro-7-(cyclohexylamino)-8-carbonitrile Not Available C₁₆H₁₇ClN₃ Cl (3), NH-C₆H₁₁ (7), CN (8) 286.8 - - -
3-Chloro-7-(pyrrolidin-1-yl)-8-carbonitrile 10480-37-2 C₁₄H₁₂ClN₃ Cl (3), pyrrolidin-1-yl (7) 257.7 - - -
3-Chloro-7-(pentylamino)-8-carbonitrile 88347-17-5 C₁₅H₁₆ClN₃ Cl (3), NH-C₅H₁₁ (7) 273.8 1.20 ± 0.1 452.3 ± 45.0 0.83 ± 0.42
4-Chloro-8-methoxy-3-carbonitrile 263149-10-6 C₁₁H₆ClN₂O Cl (4), OCH₃ (8), CN (3) 217.6 - - -

Research Findings and Implications

  • Solubility and Lipophilicity : Linear alkyl chains (e.g., pentyl) improve solubility in organic phases, whereas cyclic amines like cyclohexyl increase logP, favoring biodistribution in lipid-rich tissues .
  • Positional Isomerism: Carbonitrile placement (positions 2, 3, or 8) modulates the quinoline core’s electron density, influencing reactivity and intermolecular interactions .

Biological Activity

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile is a synthetic compound with notable potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and potential antiviral properties.

Chemical Structure and Properties

The compound is characterized by:

  • Quinoline Backbone : A bicyclic structure that is common in many bioactive compounds.
  • Chloro Group : Located at the third position, this electron-withdrawing group enhances the compound's reactivity.
  • Cyclohexylamino Group : Positioned at the seventh position, this moiety may influence the compound's interaction with biological targets.
  • Carbonitrile Functional Group : Situated at the eighth position, it contributes to the compound's reactivity and potential biological activity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines . The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It may hinder the growth of cancerous cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound displays significant cytotoxicity against several cancer cell lines, including:
    • Breast Cancer (MCF-7)
    • Lung Cancer (A549)
    • Colorectal Cancer (HCT116)
    These studies suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antibacterial Activity

The quinoline derivatives, including this compound, are known for their antibacterial properties. Research indicates:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM

This data suggests that the compound may be developed into a new class of antibacterial agents.

Potential Antiviral Activity

While less studied than its anticancer and antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary findings indicate:

  • Inhibition of Viral Growth : The compound's structural features may enhance its ability to inhibit viral replication, similar to other quinoline derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparisons with structurally related compounds reveal insights into how modifications can enhance efficacy:

Compound NameStructural ModificationBiological Activity
3-Chloro-7-(dimethylamino)quinoline-8-carbonitrileDimethylamino instead of cyclohexylaminoStudied for antimalarial activity
3-Bromo-7-(cyclopropylamino)quinoline-8-carbonitrileBromine substituentExhibits distinct pharmacological properties

Q & A

Q. What are the optimal synthetic routes for introducing the cyclohexylamino group at the 7-position of 3-chloroquinoline-8-carbonitrile?

The regioselective introduction of the cyclohexylamino group at the 7-position requires careful control of reaction conditions. A nucleophilic aromatic substitution (SNAr) mechanism is typically employed, where the chlorine atom at the 7-position is displaced by cyclohexylamine under high-temperature reflux in a polar aprotic solvent (e.g., DMF or DMSO). Catalytic additives like K2CO3 or Cs2CO3 enhance reactivity by deprotonating the amine . Key challenges include avoiding over-substitution and minimizing side reactions with other electrophilic sites (e.g., the 3-chloro group). Intermediate purity should be verified via HPLC or TLC before proceeding to subsequent steps.

Q. How can intermediates in the synthesis of 3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile be characterized to confirm structural integrity?

Critical intermediates, such as nitro-substituted precursors or halogenated intermediates, require multi-technique validation:

  • NMR spectroscopy : 1H/13C NMR identifies regiochemistry and confirms substitution patterns (e.g., absence of residual protons at the 7-position).
  • IR spectroscopy : Stretching frequencies for C≡N (~2220 cm⁻¹) and NH (3300–3400 cm⁻¹) confirm functional group retention .
  • X-ray crystallography : For crystalline intermediates, single-crystal analysis resolves ambiguities in spatial orientation, as seen in related 8-nitroquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for analogs of this compound?

Discrepancies in NMR or mass spectra often arise from dynamic processes (e.g., tautomerism) or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR : To detect rotational barriers or tautomeric equilibria.
  • DFT calculations : Compare experimental 13C chemical shifts with computed values to validate proposed structures .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled amines to track exchangeable protons or confirm substitution sites .

Q. What methodologies are recommended for analyzing the impact of substituents on biological activity in quinoline-8-carbonitrile derivatives?

Structure-activity relationship (SAR) studies require systematic variation of substituents and rigorous bioassays:

  • Substituent libraries : Synthesize analogs with modified cyclohexyl groups (e.g., cyclopropyl, tert-butyl) or alternative electron-withdrawing groups (e.g., CF3 instead of Cl) .
  • In vitro assays : Test against target enzymes (e.g., bacterial topoisomerases) using fluorescence polarization or MIC (minimum inhibitory concentration) assays .
  • Computational docking : Map substituent effects on binding affinity using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. How can researchers address inconsistencies in crystallographic data for halogenated quinoline derivatives?

Crystal packing variations in halogenated quinolines (e.g., C–H⋯Cl interactions vs. π-π stacking) can lead to divergent unit cell parameters. Mitigation strategies include:

  • High-resolution X-ray diffraction : Resolve ambiguities in intermolecular interactions, as demonstrated for 3,7-dichloroquinoline-8-carboxylic acid (triclinic system, P1 space group) .
  • Hirshfeld surface analysis : Quantify the contribution of specific intermolecular contacts (e.g., Cl⋯H vs. O⋯H) to lattice stability .

Q. What experimental designs are effective for studying the hydrolytic stability of the 8-carbonitrile group under physiological conditions?

Hydrolytic susceptibility of the nitrile group can be assessed via:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS.
  • Activation energy determination : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 40–60°C) .
  • Identification of degradation products : Characterize intermediates (e.g., carboxylic acids or amides) using high-resolution mass spectrometry .

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